REACTION_CXSMILES
|
[CH2:1]([SH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C[O-].[K+].CO.[CH2:15]([S-])CCCCCCC.[K+]>>[CH3:15][S:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,4.5|
|
Name
|
potassium octane-1-thiolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[S-].[K+]
|
Name
|
|
Quantity
|
37.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)S
|
Name
|
potassium methylate
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0.3 L
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The carbon monoxide consumed during the reaction
|
Type
|
DISTILLATION
|
Details
|
was distilled under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
a methanol/methyl formate mixture was separated off
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |